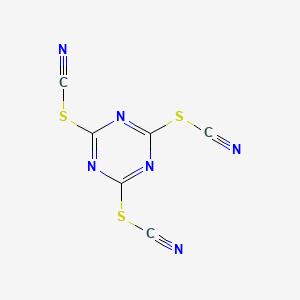
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate is a chemical compound with the molecular formula C_6H_2N_6S_3. It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes multiple thiocyanate groups, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate typically involves the reaction of cyanuric chloride with thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the choice of solvent and temperature being critical factors in determining the reaction outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution with amines can lead to the formation of triazine derivatives with amine functional groups, which may have applications in various fields.
Applications De Recherche Scientifique
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate involves its interaction with specific molecular targets, depending on its application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: The parent compound of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate, known for its applications in herbicides and resins.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
Triazolothiadiazines: Compounds with similar heterocyclic structures, studied for their pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its multiple thiocyanate groups, which impart distinct chemical reactivity and potential applications compared to other triazine derivatives. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
30863-24-2 |
|---|---|
Formule moléculaire |
C6N6S3 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
(4,6-dithiocyanato-1,3,5-triazin-2-yl) thiocyanate |
InChI |
InChI=1S/C6N6S3/c7-1-13-4-10-5(14-2-8)12-6(11-4)15-3-9 |
Clé InChI |
CWQIIEXLSSXVJL-UHFFFAOYSA-N |
SMILES canonique |
C(#N)SC1=NC(=NC(=N1)SC#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


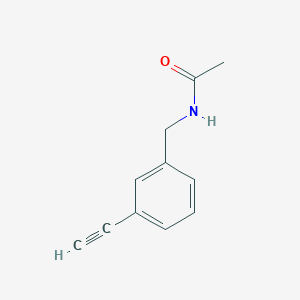
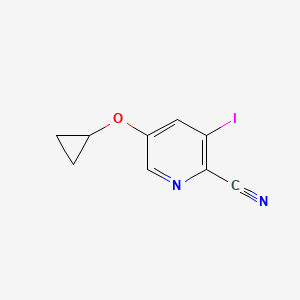
![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
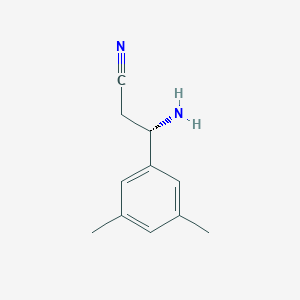
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
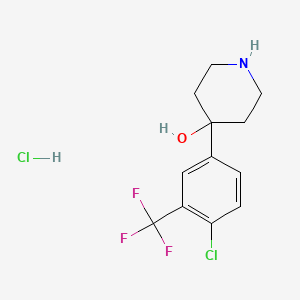


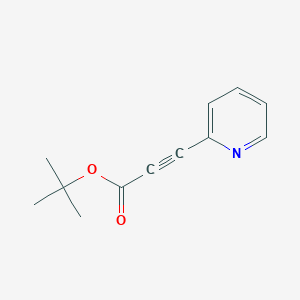


![tert-Butyl2-methyl-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13026057.png)
